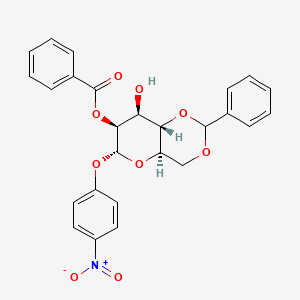

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound primarily used in the field of glycosylation research. Its unique structure makes it a valuable tool for understanding and modulating carbohydrate-protein interactions . This compound is often utilized in biochemical assays and studies related to carbohydrate chemistry and glycosylation processes.

作用機序

Target of Action

The primary target of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is believed to be related to glycosylation processes . Glycosylation is a critical function in cellular mechanisms as it influences protein folding, stability, and interactions .

Mode of Action

The compound’s unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions . It is used in the development of drugs targeted towards the research of diseases related to glycosylation .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on glycosylation processes and carbohydrate-protein interactions . By modulating these interactions, the compound could potentially affect a variety of cellular functions and disease states.

準備方法

The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps, typically starting with the protection of the hydroxyl groups on the mannopyranoside ring The benzylidene group is introduced to protect the 4,6-hydroxyl groups, followed by the benzoylation of the 2-hydroxyl groupThe reaction conditions often require the use of solvents like chloroform and dichloromethane, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

化学反応の分析

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-nitrophenyl compounds exhibit notable anticancer properties. Studies have shown that modifications to the nitrophenyl group can enhance cytotoxicity against cancer cell lines. This compound serves as a precursor for synthesizing more potent anticancer agents.

Enzyme Inhibition : The compound has been explored as an inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, it may play a role in managing diseases related to carbohydrate metabolism, such as diabetes.

Glycosylation Reactions

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized as a glycosyl donor in glycosylation reactions. Its reactivity allows for the formation of glycosidic bonds with various acceptors, facilitating the synthesis of complex carbohydrates and glycoconjugates used in drug development and vaccine formulation.

Biological Assays

The compound is employed in biochemical assays to study enzyme kinetics and substrate specificity. Its ability to mimic natural substrates makes it an excellent tool for investigating the mechanisms of glycosidases and other carbohydrate-active enzymes.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that possess different biological activities, expanding the library of potential therapeutic agents.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of 4-nitrophenyl compounds showed significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications on the nitrophenyl group to enhance efficacy.

Case Study 2: Enzyme Inhibition

In another investigation, scientists evaluated the inhibitory effects of this compound on α-glucosidase activity. The results indicated a promising potential for managing postprandial hyperglycemia in diabetic patients, suggesting further exploration into its pharmacological applications.

Summary Table of Applications

類似化合物との比較

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds such as:

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside These compounds share similar structural features but differ in the sugar moiety, which can affect their reactivity and interactions with enzymes and proteins. The uniqueness of this compound lies in its specific mannopyranoside structure, making it particularly useful for studying mannose-specific glycosylation processes .

生物活性

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS No. 94063-92-0) is a glycosylated compound known for its potential biological activities. This compound is a derivative of α-D-mannopyranoside, modified to enhance its reactivity and specificity in biochemical applications. This article explores the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is C19H19NO8 with a molecular weight of 389.36 g/mol. The structure features a nitrophenyl group, which is known to influence the compound's reactivity and interaction with biological targets.

Enzymatic Interactions

- Substrate for Glycosidases : The compound acts as a substrate for various glycosidases, particularly mannosidases. Research indicates that it can be hydrolyzed by β-mannosidases, which cleave the glycosidic bond to release free mannose or other oligosaccharides .

- Kinetic Studies : Kinetic studies have shown that the compound exhibits specific interaction patterns with enzymes, revealing insights into its catalytic efficiency and substrate specificity. For instance, studies on β-mannanases have demonstrated that the compound can be effectively cleaved into smaller oligosaccharides, suggesting its utility in enzymatic assays .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural modifications introduced by the nitrophenyl and benzoyl groups could enhance its interaction with microbial cell membranes or specific bacterial enzymes, although detailed studies are still required to confirm these effects.

Case Studies

- In Vitro Assays : In vitro assays have been conducted to assess the activity of 4-nitrophenyl derivatives against various bacterial strains. Results indicate varying degrees of inhibition, particularly against Gram-positive bacteria .

- Therapeutic Applications : The potential use of this compound in drug development has been highlighted in several studies. Its ability to inhibit specific glycosidases suggests that it could serve as a lead compound for developing therapeutics targeting glycan metabolism in pathogens or cancer cells .

Table of Enzymatic Activities

特性

IUPAC Name |

[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMIDIVOUQVNN-JHHLDJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。